ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the mixture in a suitable solvent, such as xylene, at elevated temperatures (e.g., 135°C) for a specific duration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophilic reagents like alkyl halides. The reaction conditions typically involve the use of appropriate solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[3,2-a]pyrimidines. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, leading to the modulation of their activity . The active methylene group in the thiazolo[3,2-a]pyrimidine ring system is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- Ethyl (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-(4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates)
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenyl group.
Biological Activity
Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The compound is synthesized through a multi-step reaction involving key starting materials such as 1,1-dimethyl-3,5-cyclohexanedione and 3-chlorobenzaldehyde. The reaction is typically conducted in ethanol under reflux conditions for several hours. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
Recent research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anti-inflammatory activity. In particular, compounds similar to ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 0.04 μmol for COX-2 inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the anti-inflammatory potency of these compounds. For instance, compounds with similar thiazolo-pyrimidine structures demonstrated greater efficacy against COX enzymes compared to traditional anti-inflammatory drugs like indomethacin .
Case Studies
Several case studies have highlighted the pharmacological potential of thiazolo[3,2-a]pyrimidine derivatives:
- Carrageenan-Induced Paw Edema Model : In this model, compounds were administered to assess their ability to reduce inflammation. The results indicated that certain derivatives exhibited comparable effects to indomethacin with effective doses (ED50) ranging from 8.23 to 11.60 μM .
- In Vitro COX Inhibition : A series of bioassays confirmed that thiazolo-pyrimidine derivatives significantly inhibited COX-1 and COX-2 enzymatic activity. Notably, the compounds showed a preference for COX-2 inhibition which is associated with reduced side effects compared to non-selective NSAIDs .
Data Tables
Compound | IC50 (μmol) | ED50 (μM) | Mechanism of Action |
---|---|---|---|
Ethyl 5-(3-chlorophenyl)-2,7-dimethyl... | 0.04 ± 0.01 | 9.17 | COX Inhibition |
Indomethacin | N/A | 9.17 | COX Inhibition |
Celecoxib | 0.04 ± 0.01 | N/A | COX Inhibition |
Properties
Molecular Formula |
C17H17ClN2O3S |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-6-5-7-12(18)8-11/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
XFBVGERHUQPXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Cl)C(=O)C(S2)C)C |
Origin of Product |
United States |
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